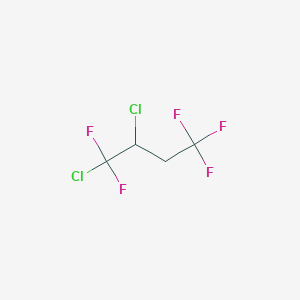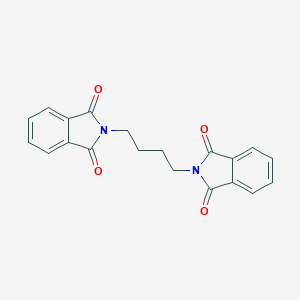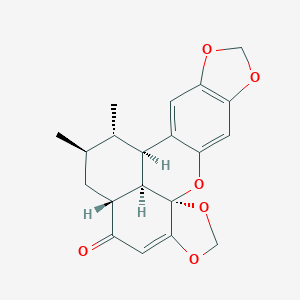
Sauchinone
Vue d'ensemble
Description
Sauchinone is a diastereomeric lignan isolated from the roots of Saururus chinensis . It possesses diverse pharmacological properties, such as hepatoprotective, anti-inflammatory, and anti-tumor effects . This compound has been found to play an anticancer role in tumor cell invasion and migration .
Synthesis Analysis
This compound regulates genes relevant to cholesterol metabolism and synthesis . In particular, it was found that the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) was downregulated, and the expression of low-density lipoprotein receptor (LDLR) was upregulated in this compound-treated HepG2 cells .
Molecular Structure Analysis
The molecular formula of this compound is C20H20O6 . The chemical structure of this compound is exhibited in various studies .
Chemical Reactions Analysis
This compound has been found to inhibit activities of UGT1A1, 1A3, 1A6, and 2B7 . It also noncompetitively inhibited UGT1A6 and 2B7 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Renal Protection and Anti-Fibrosis
Sauchinone has shown promise in protecting renal function and combating renal fibrosis. A study published in the International Journal of Molecular Sciences reported that this compound could inhibit mesangial cell proliferation induced by angiotensin II, which is a significant factor in diabetic nephropathy leading to end-stage renal disease . It also down-regulates cyclins/CDKs and up-regulates CDK inhibitors, p21, and p27 kip1 expression, which are crucial in cell cycle regulation . Moreover, this compound attenuated the expression of fibrosis biomarkers such as fibronectin, collagen IV, and connective tissue growth factor (CTGF), suggesting its potential role in improving renal fibrosis and inflammation .
Anticancer Activity in Lung Adenocarcinoma
This compound has been investigated for its anticancer properties, particularly in lung adenocarcinoma (LUAD). Research indicates that this compound-mediated EIF4EBP1 down-regulation suppresses proliferation, invasion, and migration of LUAD cells . EIF4EBP1 expression, which is associated with poor prognosis in LUAD patients, was found to be reduced following this compound treatment, leading to the arrest of the cell cycle . This suggests that this compound could be a prospective therapeutic agent for LUAD.
Mécanisme D'action
Target of Action
Sauchinone, a biologically active lignan found in Saururus chinensis, has been identified to primarily target EIF4EBP1 and MMP13 . EIF4EBP1 is a candidate target gene of this compound , and its expression is positively associated with the cell cycle in lung adenocarcinoma (LUAD) . MMP13, on the other hand, is a matrix metalloproteinase that this compound targets in breast cancer cells .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular functions. It suppresses the proliferative ability of LUAD cells in a dose-dependent and time-dependent manner . This compound treatment attenuates EIF4EBP1 expression and cell cycle-related protein levels . Furthermore, this compound reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β), and suppresses the expression of MMP13 by regulating the Akt-CREB signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates EIF4EBP1 and mediates the cell cycle in LUAD . It also attenuates the Akt-CREB-MMP13 pathway in breast cancer cells . These pathways play crucial roles in cell proliferation, invasion, and migration.
Pharmacokinetics
This compound presents linear pharmacokinetics at intravenous doses 7.5–20 mg/kg and oral doses 20–500 mg/kg . The metabolism of this compound was saturated and this agent presented nonlinear pharmacokinetics at 50 mg/kg in the intravenous study . At this compound 20 mg/kg, the bioavailability of this compound was 7.76% of the oral dose despite that 77.9% of this compound was absorbed . This might be due to extensive metabolism of this compound in S9 fractions of liver and small intestine .
Result of Action
This compound exerts an anticancer role through down-regulating EIF4EBP1 and mediating cell cycle in LUAD . It inhibits the growth of breast cancer cells by attenuating the Akt-CREB-MMP13 pathway . This compound treatment markedly inhibits the proliferation, migration, and invasion of breast cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-WPAOEJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318550 | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177931-17-8 | |
| Record name | Sauchinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sauchinone exert its anti-inflammatory effects?
A1: this compound demonstrates anti-inflammatory activity through multiple mechanisms. It suppresses the expression of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) []. This inhibitory effect is mediated, at least in part, by inducing heme oxygenase-1 (HO-1) expression and activity [, ]. Additionally, this compound has been shown to attenuate the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, in human osteoarthritis chondrocytes []. It achieves this by inhibiting the transactivation activity of the RelA subunit of NF-κB []. Moreover, this compound can ameliorate inflammation by interfering with the activation of the NLRP3 inflammasome [].
Q2: What is the role of this compound in mitigating oxidative stress?
A2: this compound exhibits potent antioxidant properties by enhancing the cellular defense system against oxidative stress. It reduces reactive oxygen species (ROS) production, elevates glutathione levels, and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [, ]. Additionally, this compound has been shown to upregulate the expression of HO-1, a crucial enzyme in the cellular defense against oxidative damage [, ].
Q3: How does this compound impact cell proliferation, migration, and invasion in cancer cells?
A3: this compound has demonstrated anti-cancer properties by inhibiting the proliferation, migration, and invasion of various cancer cells, including breast cancer, liver cancer, and pancreatic ductal adenocarcinoma cells [, , , , ]. This anti-cancer activity is mediated through various signaling pathways, such as the Akt-CREB-MMP13 pathway in breast cancer cells [, ], the sonic hedgehog (Shh) pathway in osteosarcoma cells [], and the Wnt/β-catenin pathway in pancreatic ductal adenocarcinoma cells []. It has also been shown to downregulate PD-L1 expression in colorectal cancer cells, leading to checkpoint inhibition and enhanced cytotoxicity of CD8+ T cells against tumor cells [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: Yes, the structural elucidation of this compound and its analogues has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, functional groups, and molecular weight.
Q6: What is the bioavailability of this compound?
A6: Studies have shown that this compound exhibits low oral bioavailability, with an F value of 7.76% at a dose of 20 mg/kg in mice, despite a high absorption rate of 77.9% []. This low bioavailability is attributed to extensive metabolism, particularly in the liver and small intestine [].
Q7: How is this compound metabolized in the body?
A7: this compound undergoes extensive metabolism primarily in the liver and small intestine []. In vitro studies using liver microsomes and S9 fractions have identified various metabolic pathways, including oxidation, demethylation, and glucuronidation [, ]. These metabolic reactions lead to the formation of several metabolites, some of which have been tentatively identified [].
Q8: Does this compound interact with drug-metabolizing enzymes?
A8: Yes, this compound has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2E1, and CYP3A4 []. This inhibition can potentially lead to drug-drug interactions, particularly when co-administered with medications that are metabolized by these enzymes [].
Q9: How is this compound distributed in the body?
A9: Following administration, this compound exhibits a wide distribution in various tissues, with high tissue-to-plasma ratios observed in the liver, small intestine, kidney, lung, muscle, fat, and mesentery []. This widespread distribution suggests that this compound may exert its pharmacological effects in multiple organs and tissues.
Q10: What are the main findings from in vitro studies on this compound?
A10: In vitro studies have demonstrated that this compound possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects [, , , , , , , ]. These effects have been observed in various cell lines, including macrophages, hepatocytes, chondrocytes, and cancer cell lines, highlighting the therapeutic potential of this compound in multiple disease models.
Q11: What are the key observations from in vivo studies on this compound?
A11: In vivo studies using various animal models have provided further evidence for the therapeutic benefits of this compound. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) and iron overload [, ], attenuate inflammatory arthritis in a collagen-induced arthritis (CIA) mouse model [, ], improve ethanol withdrawal-induced anxiety [], and reduce myocardial ischemia/reperfusion injury []. These findings support the potential of this compound as a therapeutic agent for various diseases.
Q12: What is known about the safety profile of this compound?
A12: While this compound has demonstrated promising therapeutic potential in preclinical studies, further research is necessary to fully establish its safety profile, particularly in humans. Long-term toxicity studies and clinical trials are required to determine safe and effective doses, potential side effects, and any potential drug-drug interactions.
Q13: What analytical methods are used for the quantification of this compound?
A13: Several analytical methods have been developed for the quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) [, , , ]. These methods offer high sensitivity, accuracy, and reproducibility, allowing for the reliable determination of this compound levels in various matrices, including plant materials, biological samples, and pharmaceutical formulations.
Q14: Are there any established quality control measures for this compound?
A14: While standardized quality control procedures for this compound have yet to be fully established, researchers have emphasized the importance of employing proper extraction, isolation, and purification techniques to ensure the quality and consistency of this compound used in research and potential clinical applications [, ]. Implementing robust quality control measures will be crucial for translating this compound into a safe and effective therapeutic agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



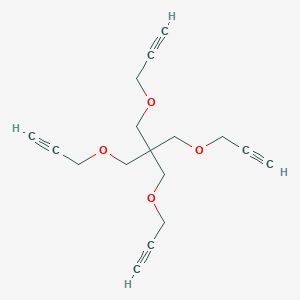

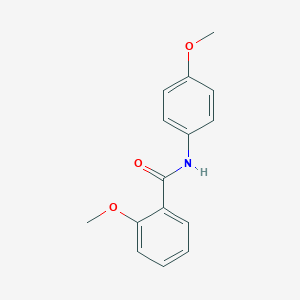
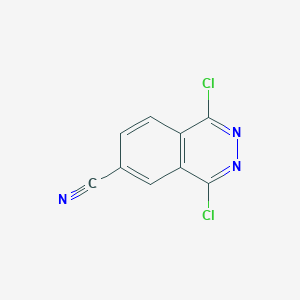
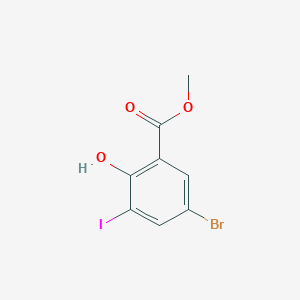
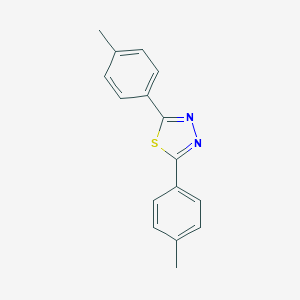
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

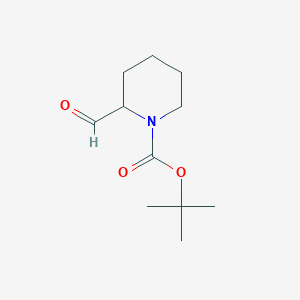
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
